4-Amino-PPHT

Dopamine D2 Receptor Radioligand Binding Structure-Activity Relationship

Creating fluorescent D2 probes often stalls due to the lack of agonists with a reactive conjugation handle. 4-Amino-PPHT (CAS 129298-03-9) solves this with a primary aromatic amine that enables covalent attachment of fluorophores or biotin without disrupting receptor pharmacology. • Retains high D2 affinity (Ki = 6.8 nM) after conjugation-validated in published fluorescent probes. • Functions as a D1/D2 dual agonist, suitable for functional assays and SAR benchmarking. • Supplied with rigorous analytical QC; ready for immediate use in receptor visualization and binding studies.

Molecular Formula C21H28N2O
Molecular Weight 324.5 g/mol
Cat. No. B1255509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-PPHT
Molecular FormulaC21H28N2O
Molecular Weight324.5 g/mol
Structural Identifiers
SMILESCCCN(CCC1=CC=C(C=C1)N)C2CCC3=C(C2)C=CC=C3O
InChIInChI=1S/C21H28N2O/c1-2-13-23(14-12-16-6-8-18(22)9-7-16)19-10-11-20-17(15-19)4-3-5-21(20)24/h3-9,19,24H,2,10-15,22H2,1H3
InChIKeySPMVURQMVHUPOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-PPHT: D2 Agonist and Probe Precursor


4-Amino-PPHT (Compound 9a) is a synthetic derivative of the well-known D2 dopamine receptor agonist PPHT (N-0434), distinguished by the addition of a primary amino group at the para-position of the N-phenethyl substituent [1]. This structural modification enables its primary role as a chemical precursor for creating fluorescently labeled D2 receptor ligands, while maintaining high-affinity binding to the D2 receptor with a Ki of 6.8 nM [2]. As a derivative within the 2-aminotetralin class of dopamine agonists, it retains agonist activity at both D1 and D2 dopamine receptors, making it a valuable tool for receptor localization and pharmacological studies [3].

Primary role Chemical precursor for fluorescent / biotin D2 probe synthesis
Tool compound High-affinity D2 agonist scaffold with reactive amine handle
Key feature Site-directed conjugation without pharmacophore disruption

4-Amino-PPHT: Conjugation Chemistry Advantage


Substituting 4-Amino-PPHT with its parent compound PPHT or other high-affinity D2 agonists (e.g., quinpirole, ropinirole) in a research workflow is not equivalent due to a fundamental chemical distinction: 4-Amino-PPHT contains a primary aromatic amine functional group, which serves as a specific, reactive handle for covalent conjugation to fluorophores, biotin, or other reporter moieties [1]. This feature is absent in PPHT, N-0434, and most other D2 agonists, which lack a suitable site for site-directed chemical modification without altering their pharmacophore. Consequently, using a generic D2 agonist would prevent the creation of fluorescent or affinity-tagged probes, directly impacting the feasibility of experimental protocols for receptor visualization, binding assays, or localization studies. This unique synthetic utility, coupled with its retained high affinity for the D2 receptor (Ki = 6.8 nM) [2], defines its irreplaceable role in specific applications.

This product
4-Amino-PPHT: primary aromatic amine enables covalent conjugation to fluorophores / biotin while retaining high D2 affinity
Comparator may shift
PPHT, quinpirole, ropinirole, and most generic D2 agonists lack a reactive handle for site-directed labeling; using them may prevent probe creation and alter experimental protocols
This product
Reported agonist activity at both D1 and D2 receptors supports dual-receptor signaling studies
Comparator may shift
D2-selective agonists may not reproduce D1 co-activation context; receptor activation profile may differ in comparative assays

4-Amino-PPHT: Comparison with PPHT & Analogs


D2 Binding Affinity vs. Parent PPHT

The introduction of the 4-amino group onto the PPHT scaffold results in a compound that retains high affinity for the dopamine D2 receptor, with a Ki of 6.8 nM [1]. This is comparable to the affinity of the parent compound PPHT, which has a reported Ki of 4.8 nM for its (S)-enantiomer [2]. This demonstrates that the functionalization required for conjugation does not abrogate target engagement.

D2 Affinity vs. PPHT
Head-to-head
4-Amino-PPHT: Ki = 6.8 nM (S)-PPHT: Ki = 4.8 nM
Supports high-affinity scaffold suitability; functionalization retains target engagement
[3H]spiperone displacement assay
Dopamine D2 Receptor Radioligand Binding Structure-Activity Relationship

D1/D2 Agonist Activity vs. Dopamine

In functional G protein activation assays, 4-amino-PPHT was characterized as a potent and robust agonist at both D1 and D2 dopamine receptors when compared directly to the endogenous ligand, dopamine [1]. This functional activity is a prerequisite for its use as a probe in live-cell imaging studies where agonist-induced receptor activation and subsequent signaling events are to be monitored.

D1/D2 Activity vs. DA
Head-to-head
Reported potent and robust agonist of D1R and D2R
Reported agonist activity context supports live-cell receptor activation studies
BRET-based G protein activation assay in HEK293T cells
Dopamine Receptor Functional Assay Agonist Potency

Potency vs. Photoswitchable Derivatives

When compared to its own azobenzene-containing derivative, trans-AP, 4-Amino-PPHT demonstrates significantly greater potency at dopamine receptors. The incorporation of the azobenzene moiety to create the photoswitchable ligand trans-AP resulted in a marked decrease in potency of 248-fold at D1R and 52-fold at D2R relative to 4-amino-PPHT [1]. This highlights that 4-Amino-PPHT is the more potent and efficacious agonist for applications not requiring photoswitching capability.

Potency vs. trans-AP
Head-to-head
248× at D1R / 52× at D2R
Quantifies reported potency difference; supports choice for standard pharmacological studies
G protein activation assay in HEK293T cells
Photoswitchable Ligand Azobenzene Potency Comparison

4-Amino-PPHT Research Applications


Fluorescent & Biotinylated D2 Probe Synthesis

4-Amino-PPHT is the established precursor for creating high-affinity fluorescent and biotin conjugates of the D2 receptor agonist PPHT. Its primary amine group enables efficient coupling to a variety of reporter molecules, such as fluorescein, rhodamine, NBD, or biotin, without destroying the compound's ability to bind the D2 receptor with high affinity (Ki = 6.8 nM) [1]. This application is critical for studies involving receptor localization, visualization, and affinity purification.

D1/D2 Receptor Signaling Characterization

As a potent agonist at both D1 and D2 dopamine receptors [2], 4-Amino-PPHT serves as a valuable pharmacological tool for activating these receptors in functional assays. It can be used to benchmark the efficacy of other agonists or to study downstream signaling pathways (e.g., cAMP accumulation, G protein activation) in recombinant or native cell systems. Its use in this capacity is validated by its direct comparison to dopamine in quantitative assays [2].

Novel Dopamine Ligand Development

Due to its well-characterized pharmacology and retention of high D2 affinity despite a significant chemical modification [3], 4-Amino-PPHT can be used as a reference compound in structure-activity relationship (SAR) studies. It provides a benchmark for evaluating how other chemical modifications on the PPHT scaffold impact receptor binding and functional activity. The quantitative data on its relative potency compared to derivatives like trans-AP (248-fold more potent at D1R) [2] further support its use as a control in developing next-generation tools, such as photoswitchable ligands.

Application
Selection Property
Validation Focus
Fluorescent & biotinylated D2 probe synthesis
Primary amine conjugation handle
Binding affinity retention after labeling
D1/D2 receptor signaling characterization
Reported agonist activity at D1R and D2R
Functional assay response vs. endogenous ligand
Novel dopamine ligand SAR studies
Well-characterized pharmacological profile
Relative potency benchmarking vs. derivatives

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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